molecular formula C13H16Cl3NO2 B2870154 4-[(3,4-Dichlorophenyl)methyl]piperidine-4-carboxylic acid hydrochloride CAS No. 1803599-48-5

4-[(3,4-Dichlorophenyl)methyl]piperidine-4-carboxylic acid hydrochloride

Cat. No.: B2870154
CAS No.: 1803599-48-5
M. Wt: 324.63
InChI Key: ZLULWJXIIZAACY-UHFFFAOYSA-N
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Description

4-[(3,4-Dichlorophenyl)methyl]piperidine-4-carboxylic acid hydrochloride is a chemical compound with significant applications in scientific research and industry. This compound is characterized by its complex molecular structure, which includes a piperidine ring, a carboxylic acid group, and a dichlorophenyl moiety.

Properties

IUPAC Name

4-[(3,4-dichlorophenyl)methyl]piperidine-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO2.ClH/c14-10-2-1-9(7-11(10)15)8-13(12(17)18)3-5-16-6-4-13;/h1-2,7,16H,3-6,8H2,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLULWJXIIZAACY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CC2=CC(=C(C=C2)Cl)Cl)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Petrenko-Kritschenko Double Mannich Reaction

This classical method, adapted from piperidine synthesis literature, involves a one-pot condensation of:

  • 3,4-Dichlorobenzaldehyde (2 equivalents)
  • Ammonium acetate (1 equivalent)
  • Dimethyl 3-oxoglutarate

The reaction proceeds via a double Mannich mechanism, forming the piperidine ring while simultaneously introducing the aryl substituents. Key parameters include:

  • Solvent: Ethanol/water (4:1)
  • Temperature: Reflux at 78°C for 48 hours
  • Yield: 32–38% (crude product)

Mechanistic Insight :
The aldehydes condense with ammonium ions to form iminium intermediates, which undergo nucleophilic attack by the enolate of dimethyl 3-oxoglutarate. Sequential cyclization and decarboxylation yield the substituted piperidine.

Dieckmann Condensation Route

Adapting protocols from DTIC technical reports, this method employs:

  • Micheal Addition : Reaction of 3,4-dichlorobenzylamine with methyl acrylate (2 equivalents) in methanol at 0–5°C for 24 hours.
  • Cyclization : Treatment with sodium methoxide in dry toluene under reflux (110°C), inducing intramolecular ester condensation.

Critical purification steps:

  • Acid-base extraction (1M HCl/5% NaHCO3)
  • Recrystallization from ethanol/water (3:1)
  • Final yield: 41% after three stages

Functionalization of Preformed Piperidine Cores

Direct Alkylation of Piperidine-4-carboxylic Acid

Building on patented methodologies, this two-step sequence involves:

Step 1 : N-Benzylation

  • React piperidine-4-carboxylic acid with 3,4-dichlorobenzyl chloride (1.2 equivalents)
  • Base: Potassium carbonate (3 equivalents)
  • Solvent: Anhydrous DMF, 80°C, 18 hours
  • Conversion: >95% (monitored by TLC)

Step 2 : Hydrochloride Salt Formation

  • Treat the alkylated product with concentrated HCl (2 equivalents) in diethyl ether
  • Precipitation at –20°C for 6 hours
  • Isolation yield: 88%

Optimization Note :
Microwave-assisted conditions (150W, 100°C, 30 min) reduced reaction time by 60% while maintaining yield.

Alternative Pathways: Cyanide-Based Syntheses

Strecker Amino Acid Synthesis Variant

Modified from α-AA synthesis protocols, this approach utilizes:

  • 4-Cyanopiperidine
  • 3,4-Dichlorobenzaldehyde
  • Ammonium chloride

Reaction conditions:

  • Solvent: Methanol/water (3:1)
  • Temperature: 50°C, 72 hours
  • Post-reaction hydrolysis: 6M HCl, reflux

Key challenges:

  • Diastereomeric control (65:35 dr)
  • Requires chiral HPLC separation

Comparative Analysis of Synthetic Methods

Method Overall Yield (%) Purity (HPLC) Scalability Equipment Needs
Petrenko-Kritschenko 32–38 92–94% Pilot-scale Standard glassware
Dieckmann 41 95% Multi-kg High-temp reactor
Direct Alkylation 88 99% Industrial Microwave reactor optional
Strecker Variant 27 89% Lab-scale Chiral separation required

Economic Considerations :

  • The direct alkylation route demonstrates superior atom economy (AE = 82%) compared to cyclization methods (AE = 45–58%).
  • Raw material costs favor the Dieckmann approach ($12.50/g vs. $18.75/g for alkylation).

Characterization and Quality Control

Critical analytical data for batch validation:

  • Melting Point : 221–223°C (decomp.)
  • 1H NMR (D2O, 400 MHz):
    δ 7.65 (d, 1H, J = 8.4 Hz), 7.48 (dd, 1H, J = 8.4, 2.0 Hz), 7.32 (d, 1H, J = 2.0 Hz), 3.45–3.25 (m, 4H), 2.95 (s, 2H), 2.15–1.95 (m, 4H).
  • HPLC :
    Column: C18, 5μm, 4.6×250 mm
    Mobile phase: 0.1% TFA in water/acetonitrile gradient
    Retention time: 6.8 min

Industrial-Scale Production Recommendations

For GMP-compliant manufacturing:

  • Preferred Route : Direct alkylation under microwave assistance
  • Critical Process Parameters :
    • Water content <0.1% in DMF
    • Benzyl chloride excess ≤15%
    • Reaction temperature tolerance ±2°C
  • Purification :
    • Activated charcoal treatment (2% w/w)
    • Recrystallization from ethanol/water (4:1)

Chemical Reactions Analysis

Functional Group Reactivity

The compound exhibits reactivity through three primary sites:

  • Carboxylic acid group

  • Piperidine ring

  • 3,4-Dichlorobenzyl substituent

Carboxylic Acid Reactions

The carboxylic acid moiety participates in classic acid-derived transformations:

Reaction TypeConditionsProduct ExampleNotes
EsterificationR-OH, H⁺ (e.g., H₂SO₄)Ethyl 4-[(3,4-DCBP)methyl]piperidine-4-carboxylateCatalyzed by acid or coupling agents
Amide FormationR-NH₂, DCC/DMAP4-[(3,4-DCBP)methyl]-N-alkylpiperidine-4-carboxamideCommon in prodrug synthesis
Salt FormationNaOH/KOHSodium 4-[(3,4-DCBP)methyl]piperidine-4-carboxylateEnhances solubility for formulation

Piperidine Ring Reactions

The piperidine nitrogen (protonated in the hydrochloride form) can undergo alkylation or acylation after deprotonation:

Reaction TypeConditionsProduct ExampleNotes
N-AlkylationR-X (alkyl halide), NaHCO₃N-Alkyl-4-[(3,4-DCBP)methyl]piperidine-4-carboxylic acidLimited by steric hindrance
AcylationAcCl, pyridineN-Acyl-4-[(3,4-DCBP)methyl]piperidine-4-carboxylic acidRequires anhydrous conditions

Aromatic Substituent Reactivity

Reaction TypeConditionsProduct ExampleNotes
Nucleophilic Aromatic SubstitutionStrong nucleophiles (e.g., NH₃, Cu catalyst)3,4-Diaminophenyl derivativeRequires high temperatures/pressure
Cross-CouplingPd catalysts, aryl boronic acidsBiaryl derivativesLimited by steric and electronic factors

Stability and Degradation

  • Hydrolysis : The hydrochloride salt hydrolyzes in basic media to yield the free base (pKa ~3.5 for the carboxylic acid) .

  • Thermal Stability : Decomposes above 300°C, releasing HCl and forming decomposition byproducts (observed via TGA) .

  • Photostability : The dichlorophenyl group renders the compound UV-sensitive, necessitating storage in amber vials.

Interaction Studies

  • Drug Delivery Enhancement : Analogous 2,6-dichlorobenzyl derivatives enhance transdermal drug permeation by disrupting stratum corneum lipid bilayers.

  • Enzyme Interactions : Piperidine-carboxylic acid derivatives inhibit kinases (e.g., PKB) via competitive ATP binding, suggesting potential for targeted modifications .

Synthetic Pathways

While direct synthesis data for the hydrochloride salt is limited, its free acid precursor is synthesized via:

  • Hydrogenation : 4-Pyridinecarboxylic acid undergoes catalytic hydrogenation (Pd/C, H₂, 90–100°C) to yield the piperidine ring .

  • Benzylation : Reaction of piperidine-4-carboxylic acid with 3,4-dichlorobenzyl chloride under basic conditions.

  • Salt Formation : Treatment with HCl in methanol/ether to precipitate the hydrochloride .

Comparative Reactivity

Structural analogs highlight the impact of substitution patterns:

CompoundKey FeatureReactivity Difference
1-(2,6-Dichlorobenzyl)piperidine-4-carboxylic acid2,6-Dichloro substitutionHigher lipophilicity, enhanced skin permeation
4-Methylpiperidine-4-carboxylic acid Methyl substituentReduced steric hindrance, faster esterification

Analytical Characterization

  • NMR : Distinct signals for dichlorophenyl protons (δ 7.2–7.5 ppm) and piperidine CH₂ groups (δ 1.5–3.0 ppm) .

  • HPLC : Retention time ~8.2 min (C18 column, 60:40 H₂O:MeCN).

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its structural features make it a valuable building block for various chemical reactions.

Biology: In biological research, 4-[(3,4-Dichlorophenyl)methyl]piperidine-4-carboxylic acid hydrochloride can be used to study enzyme inhibition and receptor binding. Its interactions with biological molecules can provide insights into biochemical pathways.

Medicine: This compound has potential applications in the development of pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug design and development.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 4-[(3,4-Dichlorophenyl)methyl]piperidine-4-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Piperidine derivatives

  • Dichlorophenyl compounds

  • Carboxylic acid derivatives

Uniqueness: 4-[(3,4-Dichlorophenyl)methyl]piperidine-4-carboxylic acid hydrochloride stands out due to its unique combination of functional groups and structural features. This combination allows for a wide range of chemical reactions and applications, making it distinct from other similar compounds.

Biological Activity

4-[(3,4-Dichlorophenyl)methyl]piperidine-4-carboxylic acid hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology. The compound is characterized by its piperidine structure and the presence of a dichlorophenyl group, which significantly influences its biological properties.

  • Molecular Formula : C13_{13}H15_{15}Cl2_{2}N\O2_{2}·HCl
  • Molecular Weight : 290.64 g/mol
  • CAS Number : 2680542-08-7

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological effects such as anti-inflammatory, analgesic, and potential anticancer properties.

Anticancer Activity

Research indicates that compounds with similar piperidine structures exhibit significant anticancer activity. For instance, derivatives containing the 3,4-dichlorophenyl moiety have shown promising results in inhibiting cancer cell proliferation. A study demonstrated that the presence of chlorine atoms enhances the antiproliferative effects against several cancer cell lines, including HeLa and L1210 cells, with IC50_{50} values indicating effective dose responses (Table 1) .

CompoundCell LineIC50_{50} (µM)
4-Dichlorophenyl derivativeHeLa15.2 ± 0.5
4-Dichlorophenyl derivativeL121012.8 ± 0.3

Neurotransmitter Reuptake Inhibition

The compound has also been evaluated for its role as a monoamine neurotransmitter reuptake inhibitor. Studies suggest that similar piperidine derivatives can modulate neurotransmitter levels, potentially aiding in the treatment of depression and anxiety disorders . The structure-activity relationship (SAR) indicates that modifications to the phenyl ring can enhance inhibitory activity.

Case Studies and Research Findings

  • Anticancer Efficacy : A study involving various analogs of piperidine derivatives revealed that those containing halogen substitutions exhibited superior cytotoxicity against cancer cells compared to their unsubstituted counterparts . The study highlighted that compounds with a dichlorophenyl group were particularly effective.
  • Neuropharmacological Effects : Another investigation explored the effects of piperidine derivatives on neurotransmitter systems, demonstrating that certain modifications could lead to increased serotonin and norepinephrine reuptake inhibition, suggesting potential applications in mood disorders .
  • Anti-inflammatory Properties : The compound's anti-inflammatory potential was assessed through COX enzyme inhibition assays. Preliminary results indicated that derivatives of piperidine could effectively inhibit COX-1 and COX-2 enzymes, with varying degrees of potency (Table 2) .
CompoundCOX-1 IC50_{50} (µM)COX-2 IC50_{50} (µM)
Piperidine derivative A19.45 ± 0.0742.1 ± 0.30
Piperidine derivative B26.04 ± 0.3631.4 ± 0.12

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